

NIBR-17: A Technical Overview of a Pan-Class I PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to **NIBR-17**, a potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor. **NIBR-17**, also referred to as compound 17 in initial discovery literature, has demonstrated significant activity against all four class I PI3K isoforms, making it a valuable tool for research in oncology and other signaling pathways.

Chemical Structure and Properties

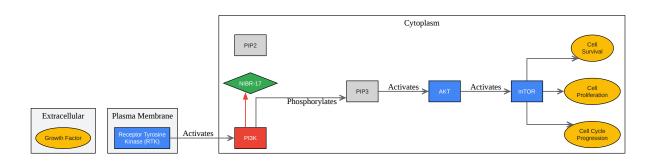
NIBR-17 is a heterocyclic pyrimidine derivative. While a specific IUPAC name for **NIBR-17** is not readily available in public databases, its chemical identity is established through its molecular formula, CAS number, and its published chemical structure.

Table 1: Chemical Identifiers and Properties of NIBR-17

Identifier	Value
Molecular Formula	C18H20N8O2
Molecular Weight	380.40 g/mol [1]
CAS Number	944396-88-7[1]
SMILES String	O=C(NC1=NC(N2CCOCC2)=CC(C3=CN=C(N) N=C3)=N1)C4=CC=CC=C4
Physical State	Solid (presumed)
Solubility	Not publicly available
Melting Point	Not publicly available

Biological Activity

NIBR-17 functions as an ATP-competitive inhibitor of all four class I PI3K isoforms (α , β , γ , and δ). Its inhibitory activity is most potent against the p110 α isoform.


Table 2: In Vitro Inhibitory Activity of NIBR-17 against Class I PI3K Isoforms

PI3K Isoform	IC ₅₀ (nM)
p110α	1[2]
p110β	92[2]
p110γ	9[2]
p110δ	20[2]

Mechanism of Action and Signaling Pathway

NIBR-17 exerts its biological effects by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation, growth, survival, and metabolism. By blocking the catalytic activity of PI3K, **NIBR-17** prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, inhibits the recruitment and activation of downstream effectors such as AKT and mTOR.

Click to download full resolution via product page

Figure 1. Simplified PI3K/AKT signaling pathway and the inhibitory action of NIBR-17.

Experimental Protocols

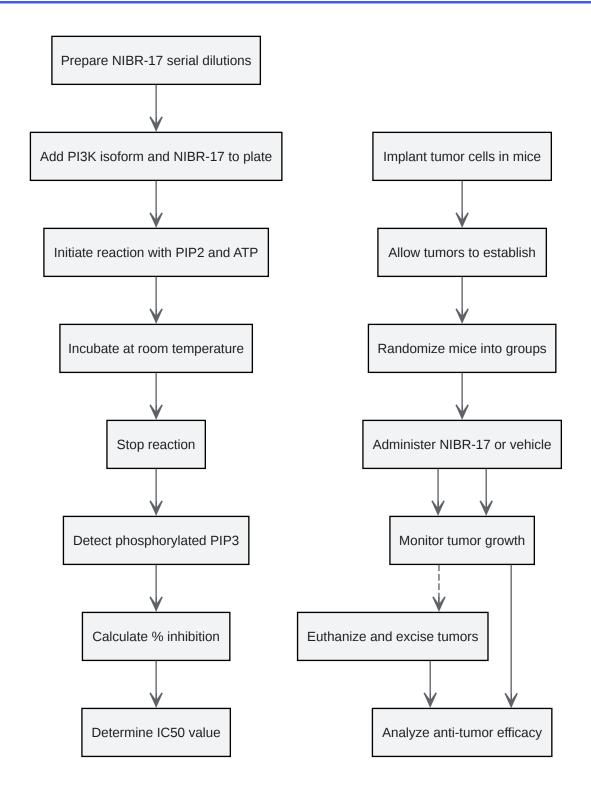
The following are generalized protocols based on the methodologies described in the discovery of **NIBR-17** and standard biochemical assays for PI3K inhibitors.

In Vitro PI3K Enzyme Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC₅₀) of **NIBR-17** against the different PI3K isoforms.

Materials:

- Recombinant human PI3K isoforms (p110 α /p85 α , p110 β /p85 α , p110 δ /p85 α , and p110 γ)
- PIP2 substrate
- ATP (with y-32P-ATP for radiometric detection or cold ATP for other detection methods)
- NIBR-17 (or other test compounds)



- · Kinase buffer
- Stop solution
- Scintillation counter or appropriate detection instrument

Procedure:

- Prepare a serial dilution of **NIBR-17** in a suitable solvent (e.g., DMSO).
- In a reaction plate, add the kinase buffer, the respective PI3K isoform, and the NIBR-17 dilution.
- Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.
- Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction by adding the stop solution.
- Detect the amount of phosphorylated PIP3. For radiometric assays, this involves capturing the radiolabeled PIP3 on a filter and measuring the radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each concentration of NIBR-17 relative to a control
 without the inhibitor.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and in Vitro and in Vivo Evaluation of Phosphoinositide-3-kinase Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [NIBR-17: A Technical Overview of a Pan-Class I PI3K Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1394522#nibr-17-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com